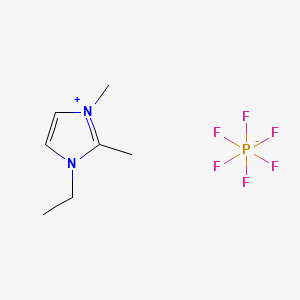

1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate

Description

The exact mass of the compound 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate is 270.07205439 g/mol and the complexity rating of the compound is 156. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.F6P/c1-4-9-6-5-8(3)7(9)2;1-7(2,3,4,5)6/h5-6H,4H2,1-3H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKYEJKYOZNSDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F6N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049264 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292140-86-4 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-Ethyl-2,3-dimethylimidazolium Hexafluorophosphate

This technical guide is structured to provide actionable, high-level scientific insight into 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate ([EMMIM][PF₆]) . It prioritizes structural causality, synthesis validation, and application safety, specifically tailored for drug development professionals.

CAS: 292140-86-4 | Formula:

Executive Summary: The C2-Methylation Advantage

In the landscape of ionic liquids (ILs), 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate ([EMMIM][PF₆]) represents a critical structural evolution from the standard 1-ethyl-3-methylimidazolium ([EMIM]) class.

The defining feature of [EMMIM][PF₆] is the methylation at the C2 position of the imidazolium ring. In standard [EMIM] salts, the C2 proton is acidic (

[EMMIM][PF₆] eliminates this acidity , providing a chemically inert medium that withstands basic conditions and higher thermal stress, making it a superior candidate for robust API synthesis and electrochemical analysis.

Physicochemical Profile

The following data aggregates experimentally verified properties. Researchers should note that [EMMIM][PF₆] phase behavior can vary based on purity and thermal history (supercooling is common).

| Property | Value / Description | Relevance to R&D |

| Molecular Weight | 270.16 g/mol | Stoichiometric calculations. |

| Appearance | White crystalline solid or supercooled liquid | Solid state preferred for high-purity handling. |

| Melting Point | > 100°C (Pure); often observed lower if impure | Higher MP than [EMIM][PF₆] due to symmetry/packing. |

| Solubility | Hydrophobic; Soluble in Acetone, DMSO, Acetonitrile | Biphasic catalysis (immiscible with water/hexane). |

| Anion Stability | Hydrolytically unstable at high T + Moisture | Risk of HF formation (See Safety Section). |

| Electrochemical Window | ~4.5 - 5.0 V | Wide window for electrochemical sensing of drugs. |

Synthesis & Purification Protocol

Objective: Synthesize high-purity [EMMIM][PF₆] free of halide impurities, which are detrimental to transition metal catalysts used in drug development.

Phase 1: Quaternization (Formation of Halide Intermediate)

Reaction: 1,2-Dimethylimidazole + Ethyl Bromide

-

Setup: Charge a dry 3-neck round-bottom flask with 1,2-dimethylimidazole (1.0 eq) and acetonitrile (solvent). Purge with

. -

Addition: Dropwise add Ethyl Bromide (1.2 eq) at 0°C to control exotherm.

-

Reflux: Heat to 40-50°C for 24-48 hours. The C2-methyl group creates steric hindrance, requiring longer reaction times than [EMIM] synthesis.

-

Isolation: Remove solvent/excess alkyl halide in vacuo. Recrystallize the [EMMIM][Br] intermediate from acetonitrile/ethyl acetate to remove unreacted imidazole. Validation:

NMR must show no imidazole peaks.

Phase 2: Anion Metathesis (Halide to Hexafluorophosphate)

Reaction: [EMMIM][Br] +

-

Dissolution: Dissolve [EMMIM][Br] in distilled water.

-

Exchange: Add aqueous Potassium Hexafluorophosphate (

) (1.1 eq). -

Precipitation: [EMMIM][PF₆] is hydrophobic and will separate as a dense oil or precipitate depending on concentration/temperature.

-

Purification (Critical):

-

Wash the IL phase with aliquots of ice-cold water until the washings are negative for bromide (test with

). -

Why: Residual halides poison Pd/Pt catalysts in subsequent pharmaceutical reactions.

-

-

Drying: Dry under high vacuum (

mbar) at 60°C for 12 hours to remove water.

Synthesis Workflow Visualization

Caption: Step-by-step synthesis workflow ensuring removal of catalytic poisons (halides) and precursors.

Stability Mechanics: The C2 Blocking Effect

For drug development applications involving basic conditions (e.g., Grignard reagents or base-mediated coupling), understanding the stability difference between [EMIM] and [EMMIM] is vital.

-

[EMIM] (Unstable): The C2-H is acidic.[2] Base attack forms a carbene, which binds to metal catalysts (altering selectivity) or reacts with the API.

-

[EMMIM] (Stable): The C2-Methyl group sterically and electronically blocks deprotonation.

Comparative Stability Pathway

Caption: Mechanistic comparison showing how C2-methylation prevents carbene formation, ensuring inertness in basic media.

Applications in Pharmaceutical R&D

A. Green Solvent for API Synthesis

[EMMIM][PF₆] serves as a "green" replacement for volatile organic compounds (VOCs) like dichloromethane.

-

Use Case: Diels-Alder reactions and Pd-catalyzed couplings.

-

Benefit: The hydrophobic nature allows for a biphasic system. After the reaction, water can be added to extract inorganic byproducts, while the organic API is extracted into an ether phase, leaving the IL clean for recycling.

B. Electrochemical Sensors

Due to its wide electrochemical window and high conductivity, [EMMIM][PF₆] is used as a binder or electrolyte in carbon paste electrodes (CPE).

-

Application: Detection of pharmaceutical analytes (e.g., ATP, neurotransmitters) with high sensitivity. The IL enhances electron transfer rates compared to traditional paraffin binders.

Safety & Handling (Critical)

The PF₆ Hydrolysis Risk

While the cation is stable, the hexafluorophosphate anion (

-

Hazard: In the presence of strong acids or moisture at high temperatures,

hydrolyzes to release Hydrogen Fluoride (HF) , which is highly toxic and corrosive to glass/enamel reactors. -

Mitigation:

-

Always monitor water content (Karl Fischer titration) before heating.

-

Avoid acidic aqueous conditions at

. -

Use PTFE or Hastelloy reactors for scale-up; avoid borosilicate glass if moisture is present.

-

Toxicity Profile[4][5]

-

Acute Toxicity: Data for [EMMIM][PF₆] is limited, but imidazolium salts are generally classified as skin/eye irritants (Category 2).

-

Cytotoxicity: Generally lower than pyridinium ILs but increases with alkyl chain length. The ethyl group presents a moderate toxicity profile compared to longer octyl chains.

-

Recommendation: Handle in a fume hood with nitrile gloves. Treat as a potential water pollutant (do not dispose of down the drain).[3]

References

-

Reichert, W. M., et al. (2007). "Solid-State Analysis of Low-Melting 1,3-Dialkylimidazolium Hexafluorophosphate Salts." Crystal Growth & Design. (Provides structural context for imidazolium PF6 salts).

-

Dupont, J., et al. (2002). "Ionic Liquid (Molten Salt) Phase Organometallic Catalysis." Chemical Reviews. (Foundational text on IL synthesis and the importance of halide removal).

-

Wasserscheid, P., & Keim, W. (2000). "Ionic Liquids—New 'Solutions' for Transition Metal Catalysis." Angewandte Chemie. (Discusses the C2 acidity issue and methylation solution).

-

PubChem Database. "1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate."[1] CID 50878556.[1] (Verified CAS and Chemical Identity).[1][4]

-

Wei, L., et al. (2019). "Sensitive Electrochemical Determination of Adenosine-5′-triphosphate with 1-Butyl-2,3-dimethylimidazolium Hexafluorophosphate Based Carbon Paste Electrode." International Journal of Electrochemical Science. (Demonstrates electrochemical application of C2-methylated ILs).

Sources

High-Purity Synthesis of 1-Ethyl-2,3-dimethylimidazolium Hexafluorophosphate

The following technical guide details the high-purity synthesis of 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate ([EMMIM][PF6]) . This protocol is designed for researchers requiring electrochemical-grade purity (>99.5%), emphasizing the removal of halide impurities and water, which are critical for stability in drug development and electrochemical applications.

Executive Summary & Strategic Rationale

Target Molecule: 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate ([EMMIM][PF6]) CAS Registry: 292140-86-4 Classification: Hydrophobic Ionic Liquid / Low-Melting Organic Salt (MP: ~79°C)

Scientific Value: Unlike the more common 1-ethyl-3-methylimidazolium ([EMIM]) series, the [EMMIM] cation features a methyl group at the C2 position.[1] This structural modification blocks the acidic C2 proton, significantly enhancing chemical stability against deprotonation and carbene formation under basic or catalytic conditions. This makes [EMMIM][PF6] a superior candidate for reaction media in pharmaceutical synthesis and high-voltage electrolytes.

Synthetic Strategy: The synthesis follows a two-step metathesis route . Direct quaternization with a hexafluorophosphate alkylating agent is not commercially viable. Therefore, we first synthesize the bromide salt, followed by anion exchange.

-

Quaternization: Nucleophilic substitution of ethyl bromide by 1,2-dimethylimidazole.

-

Metathesis: Aqueous anion exchange using Potassium Hexafluorophosphate (KPF6).

Reaction Scheme & Pathway Logic

The following diagram illustrates the chemical transformation and the critical phase-separation logic used to drive the equilibrium.

Figure 1: Two-step synthesis pathway. The hydrophobicity of the [PF6] anion drives the precipitation of the final product from the aqueous phase.

Experimental Protocol

Step 1: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Bromide ([EMMIM][Br])

Objective: Create the cationic core via SN2 nucleophilic substitution. Critical Control Point: Moisture exclusion.[2] The bromide salt is extremely hygroscopic.

Reagents:

-

1,2-Dimethylimidazole (1.0 eq)

-

Ethyl Bromide (1.2 eq) – Excess drives reaction to completion.

-

Acetonitrile (Solvent, anhydrous)[3]

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar. Flame-dry the glassware under vacuum and backfill with nitrogen.

-

Dissolution: Dissolve 1,2-dimethylimidazole (e.g., 0.5 mol) in acetonitrile (200 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add Ethyl Bromide dropwise via an addition funnel. Note: Exothermic reaction.

-

Reaction: Once addition is complete, warm to room temperature, then heat to mild reflux (approx. 40-50°C) for 24 hours. The solution may turn slightly yellow.

-

Isolation:

-

Cool the mixture to room temperature.

-

Remove the solvent and excess ethyl bromide using a rotary evaporator.

-

Crystallization: The residue is often a viscous oil that solidifies upon cooling. Recrystallize by dissolving in a minimum amount of hot acetonitrile and adding cold ethyl acetate or diethyl ether to precipitate the white crystalline solid.

-

-

Drying: Filter the solid and dry under high vacuum (0.1 mbar) at 60°C for 12 hours.

Step 2: Anion Exchange to [EMMIM][PF6]

Objective: Replace the hydrophilic Bromide anion with the hydrophobic Hexafluorophosphate anion. Mechanism: Precipitation-driven metathesis. [EMMIM][Br] is water-soluble; [EMMIM][PF6] is water-immiscible (hydrophobic).

Reagents:

-

[EMMIM][Br] (from Step 1)

-

Potassium Hexafluorophosphate (KPF6) (1.1 eq)

-

Deionized Water (Solvent)

Procedure:

-

Dissolution: Dissolve [EMMIM][Br] (e.g., 0.4 mol) in deionized water (150 mL) in a beaker.

-

Metathesis: In a separate beaker, dissolve KPF6 (1.1 eq) in deionized water (150 mL). Slowly pour the KPF6 solution into the [EMMIM][Br] solution with vigorous stirring.

-

Precipitation: A white precipitate ([EMMIM][PF6]) will form immediately.[4] Stir for 2 hours to ensure complete ion exchange.

-

Filtration: Filter the solid product using a Büchner funnel.

-

Washing (Crucial Step): Wash the filter cake repeatedly with ice-cold deionized water.

-

Validation: Collect the filtrate washings and test with 0.1 M Silver Nitrate (AgNO3). A turbid/white precipitate indicates remaining bromide. Continue washing until the filtrate remains clear upon AgNO3 addition.

-

Purification & Characterization

For drug development or electrochemical studies, "technical grade" is insufficient. The following purification workflow ensures removal of trace halides and water.

Purification Workflow

Since [EMMIM][PF6] has a melting point of ~79°C, recrystallization is the most effective purification method.

Figure 2: Purification logic flow. The AgNO3 test is the "Go/No-Go" gate before recrystallization.

Characterization Data

| Parameter | Specification | Method |

| Appearance | White Crystalline Solid | Visual Inspection |

| Melting Point | 78°C – 80°C | DSC (10°C/min) |

| 1H NMR (DMSO-d6) | δ 1.35 (t, 3H), 2.55 (s, 3H), 3.70 (s, 3H), 4.15 (q, 2H), 7.55 (d, 1H), 7.65 (d, 1H) | 400 MHz NMR |

| Halide Content | < 10 ppm | Ion Chromatography / AgNO3 Limit Test |

| Water Content | < 50 ppm | Karl Fischer Titration |

Safety & Handling (E-E-A-T)

Hydrolysis Risk: The Hexafluorophosphate anion ([PF6]-) is generally stable but can hydrolyze at elevated temperatures in the presence of water to release Hydrogen Fluoride (HF) , a highly toxic and corrosive gas.

-

Protocol: Never heat [EMMIM][PF6] above 100°C if moisture is present.

-

Storage: Store in a desiccator or glovebox.

Reagent Toxicity:

-

Ethyl Bromide: Alkylating agent. Carcinogen suspect. Handle in a fume hood.

-

1,2-Dimethylimidazole: Irritant.

References

-

Reichert, W. M., et al. (2007).[5] "Solid-State Analysis of Low-Melting 1,3-Dialkylimidazolium Hexafluorophosphate Salts." Crystal Growth & Design, 7(6), 1106.[5] Available at: [Link]

-

Hayamizu, K., et al. (2012). "Physicochemical and Electrochemical Properties of 1-Ethyl-3-methylimidazolium Tris(pentafluoroethyl)trifluorophosphate..." Journal of The Electrochemical Society, 159(7).[6] (Cited for comparative electrochemical stability protocols). Available at: [Link]

-

Organic Syntheses. (2015). "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate." Org.[4] Synth. 92, 171-181. (Cited for metathesis workup procedures). Available at: [Link]

Sources

- 1. 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. CAS 98892-76-3: 1-Ethyl-2,3-dimethylimidazolium bromide [cymitquimica.com]

- 4. orgsyn.org [orgsyn.org]

- 5. 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate | C7H13F6N2P | CID 50878556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Spectroscopic Guide to 1-Ethyl-2,3-dimethylimidazolium Hexafluorophosphate for the Modern Researcher

An In-Depth Technical Guide

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The ionic liquid 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate, often abbreviated as [C₂dmim][PF₆], is a significant member of the imidazolium-based ionic liquid family. Its unique properties, including thermal stability, a wide electrochemical window, and tunable solubility, make it a compound of interest in diverse fields such as electrochemistry, catalysis, and organic synthesis. A thorough understanding of its molecular structure and purity is paramount for its effective application, and this is primarily achieved through spectroscopic techniques. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of [C₂dmim][PF₆], offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Rationale

The molecular structure of 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate is comprised of an organic cation, 1-ethyl-2,3-dimethylimidazolium ([C₂dmim]⁺), and an inorganic anion, hexafluorophosphate ([PF₆]⁻). The strategic placement of methyl and ethyl groups on the imidazolium ring significantly influences its chemical and physical properties, which are in turn reflected in its spectroscopic signatures.

Caption: Molecular structure of 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of ionic liquids. For [C₂dmim][PF₆], a combination of ¹H, ¹³C, ¹⁹F, and ³¹P NMR provides a comprehensive characterization.

¹H NMR Spectroscopy

The proton NMR spectrum of the [C₂dmim]⁺ cation is characterized by distinct signals for the ethyl and methyl groups, as well as the protons on the imidazolium ring. The absence of a proton at the C2 position, due to methylation, simplifies the spectrum compared to its 1,3-dialkylimidazolium analogues.

Table 1: Expected ¹H NMR Chemical Shifts (δ) for 1-Ethyl-2,3-dimethylimidazolium cation in CDCl₃

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Imidazolium-H (C4-H, C5-H) | ~7.3 - 7.5 | s | 2H |

| N-CH₂ (Ethyl) | ~4.2 | q | 2H |

| N-CH₃ (on ring) | ~3.8 | s | 3H |

| C2-CH₃ (on ring) | ~2.6 | s | 3H |

| CH₃ (Ethyl) | ~1.5 | t | 3H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The downfield chemical shifts of the imidazolium ring protons are attributed to the deshielding effect of the positively charged aromatic ring. The quartet and triplet for the ethyl group are a result of spin-spin coupling between the methylene and methyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the [C₂dmim]⁺ cation.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for 1-Ethyl-2,3-dimethylimidazolium cation in CDCl₃

| Carbon | Chemical Shift (ppm) |

| C2 (Imidazolium) | ~145 |

| C4, C5 (Imidazolium) | ~122 |

| N-CH₂ (Ethyl) | ~45 |

| N-CH₃ (on ring) | ~36 |

| C2-CH₃ (on ring) | ~10 |

| CH₃ (Ethyl) | ~15 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹⁹F and ³¹P NMR Spectroscopy

The NMR spectra of the [PF₆]⁻ anion are highly characteristic. Due to the coupling between the phosphorus and fluorine nuclei, the ³¹P NMR spectrum exhibits a septet, and the ¹⁹F NMR spectrum shows a doublet.

Table 3: Expected ¹⁹F and ³¹P NMR Data for the Hexafluorophosphate Anion

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹⁹F | ~ -71 | d | ~710 Hz |

| ³¹P | ~ -144 | sept | ~710 Hz |

Note: Chemical shifts are referenced to CFCl₃ for ¹⁹F and H₃PO₄ for ³¹P. The coupling constant is a key identifier for the [PF₆]⁻ anion.[1]

The observation of this mutual coupling confirms the integrity of the hexafluorophosphate anion.[2] Any decomposition or hydrolysis of the anion would result in the appearance of new signals in both the ¹⁹F and ³¹P NMR spectra.[1]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule and is particularly useful for identifying functional groups and the nature of intermolecular interactions.

Table 4: Expected IR Absorption Bands for 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3200 | C-H stretching (imidazolium ring) |

| 2800 - 3000 | C-H stretching (alkyl chains) |

| ~1570 | C=N stretching (imidazolium ring) |

| ~1170 | C-N stretching (imidazolium ring) |

| ~840 | P-F stretching ([PF₆]⁻ anion) |

| ~560 | P-F bending ([PF₆]⁻ anion) |

The strong absorption band around 840 cm⁻¹ is a characteristic feature of the [PF₆]⁻ anion and serves as a reliable diagnostic peak. The vibrations of the imidazolium ring and the alkyl chains provide further confirmation of the cation's structure.

Experimental Protocols

NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the ionic liquid is soluble (e.g., CDCl₃, DMSO-d₆, or Acetonitrile-d₃). The choice of solvent can slightly influence the chemical shifts.

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for ¹H and ¹³C NMR is recommended. For ¹⁹F and ³¹P NMR, external referencing is common.

Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal spectral dispersion.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is standard. Longer acquisition times may be necessary due to the low natural abundance of the ¹³C isotope.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Proton decoupling is generally not necessary unless specific through-space interactions are being investigated.

-

³¹P NMR: A proton-decoupled ³¹P NMR spectrum is typically acquired.

IR Spectroscopy

-

Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet should be recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

Caption: A logical workflow for the comprehensive spectroscopic analysis of [C₂dmim][PF₆].

Conclusion

The spectroscopic characterization of 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate by NMR and IR is a robust and definitive method for confirming its structure and assessing its purity. The unique spectral signatures of both the [C₂dmim]⁺ cation and the [PF₆]⁻ anion provide a wealth of information. This guide serves as a foundational resource for researchers, enabling them to confidently identify and utilize this versatile ionic liquid in their scientific endeavors. The provided protocols and expected data will aid in the efficient and accurate analysis, ensuring the integrity of experimental results.

References

-

PubChem. 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate. National Center for Biotechnology Information. [Link][3]

-

Seedion. 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate. [Link][4]

-

SLS. 1-Ethyl-3-methylimidazolium hexafluorophosphate. [Link][5]

-

Dommert, F., et al. (2012). Investigation of 1,2,3-trialkylimidazolium ionic liquids: experiment and density functional theory calculations. New Journal of Chemistry, 36(8), 1769-1778. [Link][6]

-

Reich, H. J. NMR Spectroscopy :: 31P NMR Chemical Shifts. University of Wisconsin-Madison. [Link][7]

-

Mlakić, M., et al. (2023). Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. Molecules, 28(13), 5081. [Link][8]

-

Abo-Dya, N. E., et al. (2020). Click synthesis and characterization of 1,2,3-triazolium salts. Journal of Molecular Structure, 1202, 127266. [Link][9]

-

Oxford Instruments. (2021). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link][1]

-

The Royal Society of Chemistry. (2006). Supplementary NMR data. [Link][10]

-

Verevkin, S. P., et al. (2020). Vapor Composition and Vaporization Thermodynamics of 1-Ethyl-3-methylimidazolium Hexafluorophosphate Ionic Liquid. Molecules, 25(23), 5554. [Link][11]

-

Giernoth, R. (2010). Physicochemical properties of 1,2,3-triazolium ionic liquids. Physical Chemistry Chemical Physics, 12(8), 1825-1830. [Link][12]

-

ResearchGate. P-31 NMR Data for Protonated Trialkyl Phosphines. [Link][13]

-

Kim, J.-H., et al. (2011). Preparation of Pure LiPF6 Using Fluorine Gas at Room Temperature. Journal of the Electrochemical Society, 158(5), A558. [Link][14]

-

ResearchGate. Chemistry of 1,2,3-Triazolium Salts. [Link][15]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link][17]

-

The Royal Society of Chemistry. Supporting information. [Link][18]

-

ResearchGate. FTIR spectra of (A) 1-ethyl-3-methylimidazolium acetate; (B)... [Link][19]

-

Ibarra-Arellano, N., et al. (2019). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 24(18), 3362. [Link][20]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link][21]

-

Holbrey, J. D., et al. (2002). The crystal structures of 1,3-dimethylimidazolium hexafluorophosphate and 1-butyl-3-methylimidazolium hexafluorophosphate. Journal of the Chemical Society, Dalton Transactions, (20), 3733-3735. [Link][22]

Sources

- 1. nmr.oxinst.com [nmr.oxinst.com]

- 2. NMR Spectroscopy Primer [fluorine.ch.man.ac.uk]

- 3. 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate | C7H13F6N2P | CID 50878556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate - 杂环化合物 - 西典实验 [seedior.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. Investigation of 1,2,3-trialkylimidazolium ionic liquids: experiment and density functional theory calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Physicochemical properties of 1,2,3-triazolium ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 17. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 21. research.cbc.osu.edu [research.cbc.osu.edu]

- 22. rsc.org [rsc.org]

The Electrochemical Frontier: A Technical Guide to the Electrochemical Window of 1-Ethyl-2,3-dimethylimidazolium Hexafluorophosphate

This guide provides a comprehensive technical overview of the electrochemical window of 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate ([C₂C₁C₁Im][PF₆]). It is intended for researchers, scientists, and drug development professionals who utilize electrochemical systems and require a deep understanding of the operational limits of this promising ionic liquid.

Introduction: The Silent Arbitrator of Electrochemical Reactions

In the realm of electrochemistry, the electrochemical window (EW) of an electrolyte is a critical parameter that dictates the potential range within which the electrolyte remains stable and does not undergo oxidation or reduction.[1] For ionic liquids (ILs) like 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate, which are increasingly employed in high-performance energy storage devices and sensitive electrochemical sensors, a wide electrochemical window is a key enabling feature.[2] This guide delves into the nuances of the EW for this specific C2-methylated imidazolium ionic liquid, providing both theoretical underpinnings and practical experimental guidance.

The choice of 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate in advanced electrochemical applications is predicated on its favorable combination of properties, including thermal stability, reasonable conductivity, and a potentially wide electrochemical window.[3] Understanding the precise limits of this window, and the factors that influence it, is paramount for designing robust and reliable electrochemical systems.

The Molecular Architecture of Stability: Cation and Anion Influences

The electrochemical window of an ionic liquid is fundamentally determined by the electrochemical stability of its constituent cation and anion. The cathodic (negative) limit is typically set by the reduction of the cation, while the anodic (positive) limit is governed by the oxidation of the anion.

The 1-Ethyl-2,3-dimethylimidazolium Cation: The Role of C2-Methylation

The cation, 1-Ethyl-2,3-dimethylimidazolium, is a variation of the more common 1,3-dialkylimidazolium structure. The key distinction is the presence of a methyl group at the C2 position of the imidazolium ring. This structural modification has significant implications for the physicochemical and electrochemical properties of the ionic liquid.

Methylation at the C2 position disrupts the potential for hydrogen bonding at this site, which is a prominent interaction in C2-unsubstituted imidazolium ILs.[4][5] This alteration in intermolecular forces can lead to changes in properties such as viscosity and ion dynamics.[4] From an electrochemical standpoint, the electron-donating nature of the methyl group at the C2 position can influence the electron density of the imidazolium ring, potentially affecting its reduction potential. While a definitive statement on the precise effect on the cathodic limit requires experimental verification, it is a critical factor to consider when comparing its stability to its unmethylated counterparts.

The Hexafluorophosphate Anion: A Pillar of Anodic Stability

The hexafluorophosphate anion ([PF₆]⁻) is well-known for its relatively high oxidative stability. This robustness contributes significantly to the wide anodic limit observed in many hexafluorophosphate-based ionic liquids. The P-F bonds are strong, and the overall structure is not easily oxidized, making it a suitable choice for applications requiring high positive potentials.

Experimental Determination of the Electrochemical Window: A Practical Guide

The most common and reliable method for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV).[1] This technique involves sweeping the potential of a working electrode in the ionic liquid and observing the current response. The onset of a significant increase in current indicates the beginning of the electrolyte's reduction or oxidation.

Purity: The Unseen Variable

The purity of the ionic liquid is of paramount importance for obtaining accurate and reproducible electrochemical window measurements. Impurities, particularly water and halide ions, can have a significant impact on the observed electrochemical limits. Water, for instance, has a much narrower electrochemical window than most ionic liquids and its presence will lead to premature decomposition.[6] Therefore, rigorous purification and drying of the ionic liquid are essential prerequisites for any electrochemical study.

Step-by-Step Experimental Protocol for Cyclic Voltammetry

The following protocol outlines the key steps for determining the electrochemical window of 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate.

Materials and Equipment:

-

High-purity (>99%) 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate

-

Anhydrous solvent (e.g., acetonitrile, if required for cleaning)

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working electrode (e.g., glassy carbon, platinum, or gold)

-

Reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode like a silver wire)

-

Counter electrode (e.g., platinum wire or mesh)

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Glovebox or Schlenk line for maintaining an inert atmosphere

Protocol:

-

Ionic Liquid Preparation:

-

Dry the 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove residual water and other volatile impurities.

-

Handle the dried ionic liquid exclusively under an inert atmosphere to prevent moisture absorption.

-

-

Electrode Preparation:

-

Polish the working electrode to a mirror finish using successively finer alumina slurries.

-

Rinse the polished electrode thoroughly with anhydrous solvent and dry it completely.

-

Clean the counter and reference electrodes according to standard procedures.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell inside a glovebox or under a continuous flow of inert gas.

-

Add the dried ionic liquid to the cell.

-

Position the working, reference, and counter electrodes in the ionic liquid, ensuring no contact between them.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the potential scan rate (a typical starting point is 50-100 mV/s).

-

Perform an initial potential scan over a wide range to get a preliminary idea of the electrochemical window.

-

To determine the cathodic limit, scan the potential from the open-circuit potential towards negative values until a significant increase in the reduction current is observed.

-

To determine the anodic limit, scan the potential from the open-circuit potential towards positive values until a significant increase in the oxidation current is observed.

-

The potential at which the current density reaches a predefined cutoff value (e.g., 0.1 or 1 mA/cm²) is often defined as the limit of the electrochemical window.

-

Diagram of the Experimental Workflow:

Caption: Workflow for the experimental determination of the electrochemical window.

Quantitative Data and Discussion

| Ionic Liquid | Working Electrode | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) | Reference |

| 1-Ethyl-3-methylimidazolium hexafluorophosphate | Pt | ~ +2.4 | ~ -2.0 | ~ 4.4 | Estimated |

| 1-Butyl-3-methylimidazolium hexafluorophosphate | Pt | ~ +2.5 | ~ -2.1 | ~ 4.6 | Estimated |

| 1,3-Dimethylimidazolium hexafluorophosphate | Pt | ~ +2.6 | ~ -2.2 | ~ 4.8 | [7] |

Note: The values for 1-Ethyl-3-methylimidazolium hexafluorophosphate and 1-Butyl-3-methylimidazolium hexafluorophosphate are estimations based on typical values for similar imidazolium ILs and should be experimentally verified.

Based on the available data for analogous compounds, the electrochemical window of 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate is expected to be in the range of 4.5 to 5.5 V when measured on a platinum electrode. The methylation at the C2 position may slightly alter the cathodic limit compared to its 1,3-dialkylimidazolium counterparts, but a significant deviation is not anticipated. The anodic limit will be primarily dictated by the robust hexafluorophosphate anion.

Logical Relationship of Influencing Factors:

Caption: Factors influencing the electrochemical window of an ionic liquid.

Conclusion and Future Outlook

1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate stands as a promising electrolyte for a variety of electrochemical applications, largely due to its anticipated wide electrochemical window. While precise experimental data for this specific ionic liquid remains to be published, a thorough understanding of the influencing factors, particularly the role of C2-methylation and the inherent stability of the hexafluorophosphate anion, allows for a confident estimation of its electrochemical stability.

Future research should focus on the precise experimental determination of the anodic and cathodic limits of high-purity 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate under various conditions (e.g., different electrode materials, temperatures). This will provide the much-needed quantitative data to fully unlock the potential of this ionic liquid in next-generation electrochemical technologies.

References

- Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. (2021). Int. J. Electrochem. Sci., 16, 211138.

- Physical and electrochemical properties of new structurally flexible imidazolium phosphate ionic liquids. (n.d.). RSC Publishing.

- The role of the C2 position in interionic interactions of imidazolium based ionic liquids: a vibrational and NMR spectroscopic study. (n.d.). RSC Publishing.

- Elucidation of the Roles of Ionic Liquid in CO2 Electrochemical Reduction to Value-Added Chemicals and Fuels. (2021). Semantic Scholar.

- Physicochemical and Electrochemical Properties of 1-Ethyl-3-Methylimidazolium Tris(pentafluoroethyl)

- Physicochemical and Electrochemical Properties of 1-Ethyl-3-Methylimidazolium Tris(pentafluoroethyl)trifluorophosphate and 1-Ethyl-3-Methylimidazolium Tetracyanoborate. (2020).

- 1-Ethyl-2,3-dimethylimidazolium hexafluorophosph

- Determination of Water in 1-Ethyl-3-methylimidazolium tetrafluoroborate. (n.d.).

- A cyclic voltammetric curve for C electrode in... (n.d.).

- Nature of the C2-methylation effect on the properties of imidazolium ionic liquids. (n.d.).

- Effects of C(2) Methylation on Thermal Behavior and Interionic Interactions in Imidazolium-Based Ionic Liquids with Highly Symmetric Anions. (n.d.). MDPI.

- Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two. (2024). PMC - NIH.

- Application of Ionic Liquids in Electrochemistry—Recent Advances. (n.d.). PMC - NIH.

- 1-Ethyl-3-methylimidazolium hexafluorophosph

- Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)

- Electrochemical Investigation of 1-Ethyl-3-methylimidazolium Bromide and Tetrafluoroborate Mixture at Bi(111) Electrode Interface. (2016).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Physical and electrochemical properties of new structurally flexible imidazolium phosphate ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The role of the C2 position in interionic interactions of imidazolium based ionic liquids: a vibrational and NMR spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. electrochemsci.org [electrochemsci.org]

Technical Safety & Handling Guide: 1-Ethyl-2,3-dimethylimidazolium Hexafluorophosphate ([EMMIM][PF6])

[1][2]

Executive Summary

1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate (CAS: 292140-86-4), often abbreviated as [EMMIM][PF6] or [Edmim][PF6], is a hydrophobic ionic liquid characterized by high thermal stability and a wide electrochemical window.[1] Unlike its C2-protonated analog ([EMIM][PF6]), the C2-methylation in [EMMIM][PF6] suppresses the formation of N-heterocyclic carbenes under basic conditions, offering superior chemical stability.[1]

However, the utility of this compound is counterbalanced by the latent hazards of the hexafluorophosphate ([PF6]⁻) anion. While stable under anhydrous conditions, [PF6]⁻ is prone to hydrolysis in the presence of moisture and heat, releasing hydrogen fluoride (HF) and phosphoryl fluoride (POF₃). This guide outlines a self-validating safety protocol designed to mitigate these specific risks during storage, handling, and disposal.

Physicochemical & Hazard Profile

The physical state of [EMMIM][PF6] is solid at room temperature, distinguishing its handling requirements from liquid-phase ionic liquids.[1]

| Property | Specification |

| Chemical Name | 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate |

| CAS Number | 292140-86-4 |

| Molecular Formula | C₇H₁₃F₆N₂P |

| Molecular Weight | 270.16 g/mol |

| Physical State | Solid (Crystalline/Powder) |

| Melting Point | ~79 °C (Literature range varies; solid at RT) |

| Solubility | Hydrophobic; Soluble in Acetonitrile, Acetone.[1] Immiscible with Water.[1] |

| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335) |

Critical Hazard Identification

-

Moisture Sensitivity: The [PF6]⁻ anion is metastable.[1] Prolonged exposure to atmospheric moisture, especially at elevated temperatures, triggers hydrolysis.[1]

-

Thermal Decomposition: Above 200°C, or in the presence of acids, the salt decomposes to release toxic fluoride vapors.

-

Bioaccumulation: While imidazolium cations are generally low in acute toxicity, the fluorinated anion persists in the environment.

The Hydrolysis Hazard Mechanism

Expertise Pillar: Causality of Risk

The primary safety concern is not the ionic liquid itself, but its degradation products. The hydrolysis of the hexafluorophosphate anion is autocatalytic; the HF produced further catalyzes the breakdown of the anion.

Mechanism of [PF6]⁻ Decomposition

Figure 1: The hydrolysis cascade of the hexafluorophosphate anion. Note that HF generation can accelerate further decomposition.[1]

Operational Handling Protocols

To ensure data integrity and personnel safety, handling must occur in a controlled environment.[1][3] The following protocols utilize a "Zero-Moisture" standard.

A. Storage and Transfer[1][2]

-

Primary Storage: Store in a desiccator or a glovebox under Argon/Nitrogen. The container must be tightly sealed with parafilm or electrical tape to prevent moisture ingress.[1]

-

Solids Handling: As a solid, [EMMIM][PF6] can be weighed in air for short periods if humidity is <30%, but prolonged exposure requires a glovebox.[1]

-

Liquefaction: If the experiment requires the liquid phase (melt), heat the container to ~85°C under vacuum or inert gas flow. Never melt in an open vessel exposed to humid air , as this maximizes the surface area for hydrolysis.[1]

B. Self-Validating Purity Check

Before using a stored batch for sensitive biological or catalytic applications, validate the absence of HF:

-

pH Test: Dissolve a small aliquot (10 mg) in 1 mL of neutral pH water. Measure pH immediately. A pH < 5 indicates significant hydrolysis and HF presence.[1]

-

Silver Nitrate Test: Add aqueous AgNO₃. A precipitate indicates halide (Cl⁻ from synthesis precursors) or hydrolysis byproducts, signaling the batch is compromised.

C. Workflow Logic

Figure 2: Operational workflow for handling and validating [EMMIM][PF6] integrity prior to experimental use.

Emergency Response & Toxicology

Acute Exposure Management

While the cation causes irritation, the anion's hydrolysis product (HF) poses the critical threat. Standard acid burns treatment is insufficient.[1]

-

Skin Contact:

-

Eye Contact: Irrigate for 15 minutes. Do not use calcium gluconate in eyes; use sterile saline or water and seek immediate ophthalmological care.[1]

Spill Cleanup (Solid vs. Liquid)

-

Solid Spill: Do not sweep vigorously (creates dust).[1] Cover with a dry absorbent or scoop gently into a container.[1] Wipe residue with a damp paper towel, then immediately neutralize the towel with sodium bicarbonate.[1]

-

Melt/Liquid Spill: Cover with sodium bicarbonate or calcium carbonate to neutralize potential HF.[1] Absorb with sand/vermiculite.[1] Do not use silica gel , as HF reacts with silica to form gaseous SiF₄.[1]

Disposal & Environmental Impact[1]

-

Do Not Drain: Ionic liquids are often toxic to aquatic life (Daphnia magna EC50 values are often < 100 mg/L for imidazolium salts).[1]

-

Combustion: Incineration requires a facility equipped with scrubbers for HF and POx gases.[1]

-

Recycling: For large quantities, extraction with organic solvents (e.g., dichloromethane) followed by washing with sodium bicarbonate solution can recover the IL, though [PF6]⁻ integrity must be re-verified.

References

Sources

- 1. 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate | C7H13F6N2P | CID 50878556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Ethyl-3-methylimidazoliumhexafluorphosphat ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Ethyl-2,3-Dimethylimidazolium Hexafluorophosphate | Properties, Uses, Safety & Supplier China [quaternary-ammonium-salt.com]

Discovering novel applications of 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate

An In-Depth Technical Guide to the Novel Applications of 1-Ethyl-2,3-dimethylimidazolium Hexafluorophosphate

Authored by: A Senior Application Scientist

Foreword: Beyond the Archetype - Unveiling the Potential of [EDMIM][PF₆]

The field of ionic liquids (ILs) has expanded exponentially, moving beyond early prototypes to a vast library of compounds with tunable properties. Among these, 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate, hereafter referred to as [EDMIM][PF₆], represents a fascinating molecular architecture. Its structure, featuring a methylated C2 position on the imidazolium ring, imparts unique steric and electronic characteristics compared to its more common C2-unsubstituted counterparts like [EMIM][PF₆]. This guide eschews a conventional review format. Instead, it serves as a technical deep-dive for the practicing researcher and development scientist, exploring the emergent and novel applications stemming from the distinct nature of [EDMIM][PF₆]. We will dissect not just what can be achieved, but why specific experimental choices are made, grounding our exploration in mechanistic reasoning and validated protocols.

Section 1: Core Physicochemical Landscape of [EDMIM][PF₆]

To appreciate its novel applications, a foundational understanding of the physicochemical properties of [EDMIM][PF₆] is essential. Unlike its well-studied relative, 1-ethyl-3-methylimidazolium hexafluorophosphate ([EMIM][PF₆]), the additional methyl group at the C2 position in [EDMIM][PF₆] introduces significant changes. This substitution blocks the formation of imidazolium-2-ylidene, a potential decomposition pathway, which can enhance its stability under certain conditions.[1]

Key properties are summarized below, providing a baseline for the experimental discussions that follow.

| Property | Value/Description | Significance for Applications |

| Molecular Formula | C₇H₁₃F₆N₂P[2][3] | Defines its elemental composition and molar mass. |

| Molecular Weight | 270.16 g/mol [3][4] | Crucial for stoichiometric calculations in synthesis and formulations. |

| Appearance | Typically a low-melting solid or viscous liquid. | Influences handling, solvent properties, and operating temperature range. |

| Thermal Stability | High; decomposition temperature is a key parameter. | Allows for applications at elevated temperatures, common in organic synthesis and materials processing.[4] |

| Electrochemical Window | Wide, characteristic of hexafluorophosphate ILs. | A wide potential window is critical for use as an electrolyte in high-performance energy storage devices like batteries and supercapacitors.[5][6] |

| Vapor Pressure | Negligible.[4] | A hallmark of ILs, rendering it a "green" alternative to volatile organic compounds (VOCs), enhancing safety and reducing environmental impact.[7] |

| Solubility | Varies; generally hydrophobic but can be tuned. | Dictates its utility as a solvent or in biphasic systems for reactions and separations.[8] |

These properties collectively position [EDMIM][PF₆] as a robust and versatile platform for innovation in catalysis, electrochemistry, and materials science.

Section 2: Frontier Application I - Advanced Electrolytes for Energy Storage

The quest for safer, higher-performance energy storage devices is relentless. Imidazolium-based ILs are at the forefront of electrolyte research due to their intrinsic ionic conductivity, thermal stability, and low flammability.[9] [EDMIM][PF₆] offers a compelling combination of these traits.

Causality of Experimental Choices: Why [EDMIM][PF₆]?

The selection of [EDMIM][PF₆] as an electrolyte is underpinned by several key factors:

-

Wide Electrochemical Window: The [PF₆]⁻ anion is known for its electrochemical stability, resisting oxidation and reduction.[6] This allows for a wider operating voltage in devices like supercapacitors, which directly translates to higher energy density (E = ½CV²).

-

Ionic Conductivity: The dissociated 1-ethyl-2,3-dimethylimidazolium cation and hexafluorophosphate anion provide mobile charge carriers, essential for efficient current flow within the device.[4]

-

Safety: Replacing volatile and flammable organic carbonate solvents with non-volatile [EDMIM][PF₆] drastically reduces the risk of fire and explosion, a critical concern in battery technology.[9]

Protocol: Assembling and Testing a Supercapacitor Coin Cell

This protocol describes a self-validating system for evaluating the performance of [EDMIM][PF₆] as an electrolyte.

Step-by-Step Methodology:

-

Electrode Preparation:

-

Create a slurry by mixing activated carbon (80 wt%), carbon black (10 wt%), and polyvinylidene fluoride (PVDF) binder (10 wt%) in N-methyl-2-pyrrolidone (NMP).

-

Coat the slurry onto aluminum foil (current collector) using a doctor blade.

-

Dry the coated foil in a vacuum oven at 120°C for 12 hours to remove the solvent.

-

Punch out circular electrodes (e.g., 16 mm diameter).

-

-

Electrolyte Preparation:

-

Dry the [EDMIM][PF₆] under high vacuum at 100°C for 24 hours to remove trace water, which can narrow the electrochemical window.

-

-

Cell Assembly (in an Argon-filled Glovebox):

-

Place a stainless steel spacer in the bottom cap of a CR2032 coin cell.

-

Place one carbon electrode onto the spacer.

-

Add a few drops of the dried [EDMIM][PF₆] electrolyte to wet the electrode surface.

-

Place a porous separator (e.g., Celgard) on top of the wetted electrode.

-

Add more electrolyte to saturate the separator.

-

Place the second carbon electrode on the separator.

-

Add another stainless steel spacer and a spring.

-

Place the top cap and crimp the coin cell to seal it.

-

-

Electrochemical Testing:

-

Allow the cell to rest for several hours to ensure full electrolyte penetration.

-

Perform Cyclic Voltammetry (CV) to determine the stable voltage window.

-

Conduct Galvanostatic Charge-Discharge (GCD) tests at various current densities to calculate capacitance, energy density, and power density.

-

Run Electrochemical Impedance Spectroscopy (EIS) to analyze the internal resistance.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate | C7H13F6N2P | CID 50878556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate | C7H13F6N2P | CID 50878556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate [myskinrecipes.com]

- 5. electrochemsci.org [electrochemsci.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

Theoretical Profiling of 1-Ethyl-2,3-dimethylimidazolium Hexafluorophosphate ([EMMIM][PF6])

Content Type: Technical Whitepaper & Computational Guide Audience: Senior Computational Chemists, Process Engineers, and Drug Development Scientists

Executive Summary: The C2-Methylation Paradigm

In the engineering of ionic liquids (ILs) for pharmaceutical solvents and electrolytes, the C2 position of the imidazolium ring is the critical "stability switch." Standard ILs like [EMIM][PF6] possess an acidic proton at C2, which is prone to deprotonation, carbene formation, and side reactions with sensitive Active Pharmaceutical Ingredients (APIs).

1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate ([EMMIM][PF6]) represents a theoretical and practical solution: C2-methylation . This modification eliminates the acidic proton, significantly widening the electrochemical window and chemical stability. However, theoretical studies reveal a complex trade-off: while stability increases, the steric bulk of the methyl group alters the ion-pair dynamics, often leading to increased viscosity compared to its non-methylated counterpart.

This guide provides the theoretical framework, computational protocols, and mechanistic insights required to model [EMMIM][PF6] properties, facilitating its validation as a robust solvent for drug development.

Part 1: Molecular Architecture & Quantum Mechanical Insights (DFT)

The Structural Shift: Hydrogen Bonding vs. Steric Hindrance

In [EMIM][PF6], the anion (

-

Theoretical Consequence: Density Functional Theory (DFT) calculations typically show the

anion migrating to the "top" or "bottom" faces of the imidazolium ring. -

Interaction Energy: The loss of the directional H-bond reduces the specific interaction energy, but the dispersion forces and steric interlocking (cog-wheel effect) maintain a cohesive liquid structure.

Electronic Properties & Electrochemical Stability

The primary driver for selecting [EMMIM][PF6] over [EMIM][PF6] is the Electrochemical Window (EW) .

-

HOMO-LUMO Gap: The removal of the acidic proton lowers the Highest Occupied Molecular Orbital (HOMO) energy, making the cation more resistant to oxidation.

-

Reduction Potential: The C2-methyl group creates a higher barrier for reduction compared to the C2-H, effectively widening the EW, often exceeding 4.5 V, making it ideal for electrosynthesis of drugs.

Visualization: The C2-Methylation Effect

The following diagram illustrates the mechanistic shift in stability and dynamics upon methylation.

Caption: Mechanistic pathway showing how C2-methylation shifts interactions from H-bonding to steric dominance, trading viscosity for stability.

Part 2: Thermodynamic & Transport Phenomena (MD Simulation)

Viscosity and The "Cog-Wheel" Mechanism

A counter-intuitive finding in theoretical studies is that removing the strong H-bond (which usually "glues" molecules together) actually increases viscosity in [EMMIM][PF6].

-

Mechanism: The methyl group at C2 acts like a gear tooth. As the cation rotates, this methyl group interlocks with the anion and neighboring alkyl chains.

-

Entropy of Activation: MD simulations reveal a decrease in the entropy of vaporization. The rotation of the anion around the cation is hindered, requiring higher activation energy for flow.

Solvation Capabilities (COSMO-RS)

For drug development, the ability to solubilize APIs is paramount.

-

Polarity: [EMMIM][PF6] is slightly less polar than [EMIM][PF6] due to the electron-donating methyl group.

-

Application: It is theoretically predicted to be a superior solvent for non-polar to moderately polar APIs where proton-exchange side reactions must be avoided.

Part 3: Computational Protocols

These protocols are designed to be self-validating. If the calculated density deviates >5% from experimental literature (approx. 1.4-1.5 g/cm³), revisit the force field parameterization.

Protocol A: DFT Geometry & Electronic Structure

Objective: Determine Ion Pair binding energy and HOMO-LUMO gap. Software: Gaussian 16 / ORCA 5.x

-

Construction: Build the [EMMIM]+ cation and [PF6]- anion. Place the anion in three initial positions: (a) In-plane facing C2, (b) Above the ring, (c) Near the ethyl tail.

-

Functional/Basis Set: Use M06-2X/6-311++G(d,p) .

-

Why: M06-2X captures dispersion forces better than B3LYP, which is critical for [EMMIM] where H-bonding is absent.

-

-

Optimization: Run Opt + Freq. Ensure no imaginary frequencies.

-

BSSE Correction: Perform Counterpoise correction to get accurate interaction energies.

-

Calculation:

-

Protocol B: Molecular Dynamics (Bulk Properties)

Objective: Calculate Density and Viscosity. Software: GROMACS / LAMMPS Force Field: CL&P (Canongia Lopes & Pádua) - specifically parameterized for ILs.

-

System Setup:

-

Pack 500 ion pairs in a cubic box using packmol.

-

Initial density: 1.0 g/cm³ (low density to prevent overlaps).

-

-

Energy Minimization: Steepest descent (5000 steps).

-

Equilibration (NVT):

-

Temp: 350K (ensure liquid state, [EMMIM][PF6] mp is >100°C, often supercooled).

-

Time: 1 ns.

-

Thermostat: V-rescale or Nose-Hoover.

-

-

Equilibration (NPT):

-

Pressure: 1 bar.

-

Time: 5 ns.

-

Barostat: Parrinello-Rahman.

-

Validation: Check if density converges to ~1.48 g/cm³ (at 300K extrapolated).

-

-

Production Run: 20 ns - 50 ns.

-

Analysis:

-

RDF (g(r)): Analyze C2-Methyl carbon to P(anion) distance.

-

MSD: Calculate Mean Squared Displacement to derive diffusion coefficient (

). -

Viscosity: Use Green-Kubo relation (requires long simulation) or non-equilibrium MD (NEMD).

-

Workflow Visualization

Caption: Step-by-step computational workflow from single-molecule quantum mechanics to bulk liquid simulation.

Part 4: Comparative Data Summary

The following table summarizes the theoretical differences between the standard [EMIM] and the target [EMMIM] cation paired with

| Property | [EMIM][PF6] (Standard) | [EMMIM][PF6] (Target) | Drug Dev Implication |

| C2 Substituent | Proton (-H) | Methyl (-CH3) | Chemical Stability |

| Dominant Interaction | H-Bonding (C2-H | Steric / Dispersion | Solvation Mechanism |

| Viscosity Trend | Lower | Higher | Processability |

| Electrochem. Window | ~4.1 V | > 4.5 V | API Synthesis Utility |

| Anion Position | In-plane (H-bond) | Top/Bottom (Stacked) | Structure |

| Acidity | Weakly Acidic | Non-Acidic | API Compatibility |

References

-

Hunt, P. A. (2006). Why does a methyl group at the 2-position of the imidazolium ring increase the viscosity? Journal of Physical Chemistry B.

-

Noack, K., et al. (2010). Empirical polarity parameters for ionic liquids: C2-methylation effect. Chemistry – A European Journal.

-

Izgorodina, E. I., et al. (2009). The effect of C2 methylation on the properties of imidazolium-based ionic liquids: A theoretical study. Physical Chemistry Chemical Physics.

-

Canongia Lopes, J. N., & Pádua, A. A. H. (2004). Molecular force field for ionic liquids.[1] Journal of Physical Chemistry B.

-

NIST Webbook. 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate data.

Sources

Methodological & Application

1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate as a catalyst in organic synthesis

An In-depth Guide to the Application of 1-Ethyl-2,3-dimethylimidazolium Hexafluorophosphate as a Catalyst in Organic Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive overview of 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate, [Edmim][PF6], a versatile ionic liquid, and its applications as a catalyst and reaction medium in organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and insights into its catalytic activity.

Introduction to 1-Ethyl-2,3-dimethylimidazolium Hexafluorophosphate ([Edmim][PF6])

Ionic liquids (ILs) are a class of salts with melting points below 100°C, often referred to as "green solvents" due to their low vapor pressure, high thermal stability, and potential for recyclability.[1] Among these, imidazolium-based ILs have garnered significant attention for their utility in various chemical transformations.[2] 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate, [Edmim][PF6], is a prominent member of this family, valued for its unique physicochemical properties that make it an effective catalyst and reaction medium in a range of organic reactions.[3]

The structure of [Edmim][PF6] consists of an organic imidazolium cation and an inorganic hexafluorophosphate anion.[4] This combination imparts properties such as high ionic conductivity and a wide electrochemical window.[3] The interactions between the cation and anion are primarily coulombic, with minimal hydrogen bonding.[5]

Physicochemical Properties of [Edmim][PF6]

A summary of the key physical and chemical properties of [Edmim][PF6] is presented in the table below.

| Property | Value | Reference |

| CAS Number | 292140-86-4 | [4] |

| Molecular Formula | C₇H₁₃F₆N₂P | [4] |

| Molecular Weight | 270.16 g/mol | [4][6] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Melting Point | 79 °C | [6] |

| Density | 1.25 g/cm³ | [7] |

| Solubility in Water | Slightly soluble | [7] |

Synthesis and Handling of [Edmim][PF6]

The synthesis of imidazolium-based ionic liquids typically involves a two-step process: quaternization of the imidazole followed by anion exchange. A general procedure, adapted from established methods for similar compounds, is provided below.[8]

General Synthetic Protocol:

-

N-Alkylation of 1,2-dimethylimidazole: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,2-dimethylimidazole and a slight molar excess of an ethylating agent (e.g., ethyl bromide or diethyl sulfate). The reaction is typically performed neat or in a suitable solvent like acetonitrile. Heat the mixture under reflux for several hours to overnight. Monitor the reaction progress by TLC or NMR. Upon completion, the crude 1-ethyl-2,3-dimethylimidazolium halide salt is obtained. This intermediate is often a solid and can be purified by recrystallization.

-

Anion Exchange: Dissolve the purified 1-ethyl-2,3-dimethylimidazolium halide salt in a suitable solvent, such as acetonitrile or acetone. In a separate flask, dissolve an equimolar amount of potassium hexafluorophosphate (KPF₆) or ammonium hexafluorophosphate (NH₄PF₆) in the same solvent. Add the hexafluorophosphate solution dropwise to the imidazolium halide solution with vigorous stirring. A precipitate of the corresponding inorganic halide salt (e.g., KBr or NH₄Br) will form. Stir the reaction mixture at room temperature for several hours to ensure complete anion exchange.

-

Workup and Purification: Filter off the precipitated inorganic salt. The filtrate contains the desired [Edmim][PF6]. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting ionic liquid can be further purified by washing with diethyl ether to remove any remaining organic impurities. Dry the final product under high vacuum to remove any residual solvent and moisture.

Safe Handling and Storage:

[Edmim][PF6] should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It may cause irritation to the eyes, skin, and respiratory tract.[7] Store the ionic liquid in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[7]

Application Note 1: [Edmim][PF6] as a Recyclable Catalyst for the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[9] These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[10][11] While the original Biginelli protocol suffers from harsh conditions and low yields, the use of ionic liquids like [Edmim][PF6] can offer a greener and more efficient alternative.[12][13]

Proposed Catalytic Role of [Edmim][PF6]:

[Edmim][PF6] is believed to act as a mild Lewis acid catalyst and a polar reaction medium. The imidazolium cation can activate the aldehyde carbonyl group towards nucleophilic attack and stabilize charged intermediates. The ionic nature of the solvent can also enhance reaction rates.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ionic Liquid Functionalized Metal–Organic Framework ([DEIm][PF6]@MOF-5): Synthesis, Characterization, and Catalytic Application in the Reduction of 4-Nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate | C7H13F6N2P | CID 50878556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structure of 1-ethyl-3-methylimidazolium hexafluorophosphate: model for room temperature molten salts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate, >99% | IoLiTec [iolitec.de]

- 7. 1-Ethyl-2,3-Dimethylimidazolium Hexafluorophosphate | Properties, Uses, Safety & Supplier China [quaternary-ammonium-salt.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes & Protocols: 1-Ethyl-2,3-dimethylimidazolium Hexafluorophosphate in Biomass Processing

Section 1: A Paradigm Shift in Biorefining: The Role of Ionic Liquids

The transition from a fossil fuel-based economy to one centered on renewable resources is a global imperative. Lignocellulosic biomass, comprising cellulose, hemicellulose, and lignin, stands out as the most abundant renewable feedstock for producing biofuels and value-added chemicals.[1][2] However, the inherent recalcitrance of the lignocellulosic matrix, where these components are tightly interlinked, presents a significant hurdle for efficient conversion.[3]

Conventional pretreatment methods often require harsh chemicals, high temperatures, and significant energy input. Ionic liquids (ILs), a class of salts with melting points below 100°C, have emerged as powerful solvents capable of disrupting the complex structure of biomass under milder conditions.[4] Their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvency, allow for the efficient dissolution and fractionation of biomass components.[4] This guide focuses on a specific imidazolium-based ionic liquid, 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate ([Edmim][PF6]), exploring its properties and potential applications in advanced biomass processing.

Section 2: Technical Profile of 1-Ethyl-2,3-dimethylimidazolium Hexafluorophosphate ([Edmim][PF6])

1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate is a room-temperature ionic liquid characterized by the [Edmim]⁺ cation and the [PF6]⁻ anion. Understanding its physicochemical properties is fundamental to designing effective biomass processing protocols.

| Property | Value | Reference |

| CAS Number | 292140-86-4 | [5] |

| Molecular Formula | C₇H₁₃F₆N₂P | [6] |

| Molecular Weight | 270.16 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Melting Point | 79 °C | [5] |

| Density | 1.25 g/cm³ | [7] |

| Solubility in Water | Slightly soluble | [7] |

Storage and Handling: [Edmim][PF6] should be stored in a tightly sealed container in a cool, dry, well-ventilated area, protected from moisture and direct sunlight.[7] It is incompatible with strong oxidizing agents. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used during handling to prevent skin and eye contact.[7]

Section 3: Mechanistic Insights: The Critical Role of the Anion in Biomass Dissolution

The efficacy of an ionic liquid in dissolving lignocellulosic biomass, particularly cellulose, is predominantly dictated by the hydrogen-bonding affinity of its anion. Anions with high hydrogen bond basicity, such as acetate ([OAc]⁻), are exceptionally effective at disrupting the extensive intermolecular and intramolecular hydrogen bond network that holds cellulose chains together.[4] This disruption allows the polymer chains to separate and dissolve into the ionic liquid.

The hexafluorophosphate ([PF6]⁻) anion in [Edmim][PF6] is a non-coordinating, weakly basic anion. Consequently, its ability to act as a hydrogen bond acceptor is significantly lower than that of anions like acetate or chloride. This has two critical implications for biomass processing:

-

Lower Cellulose Solvency: [Edmim][PF6] is generally a less effective solvent for raw cellulose compared to its acetate-based counterparts like 1-ethyl-3-methylimidazolium acetate ([Emim][OAc]).[4]

-

Inhibition of Enzymatic Activity: The [PF6]⁻ anion has been shown to have a destructive effect on cellulase, the enzyme crucial for hydrolyzing cellulose into glucose.[8] This makes a "one-pot" process, where pretreatment and enzymatic hydrolysis occur simultaneously, unfeasible with this ionic liquid.

However, the unique properties of the [PF6]⁻ anion may offer advantages in specific applications, such as selective lignin extraction or in catalytic processes where a non-coordinating environment is beneficial. Furthermore, under certain conditions, the [PF6]⁻ anion can be susceptible to hydrolysis, potentially releasing hydrogen fluoride (HF), which can act as an acid catalyst for biomass degradation. This is supported by studies on the closely related 1-ethyl-3-methylimidazolium hexafluorophosphate ([EMIm]PF6), which was found to decompose to form HF and a substituted imidazole.[9] This catalytic activity, while potentially useful, must be carefully controlled due to the corrosive and hazardous nature of HF.

Section 4: Protocol for Lignocellulosic Biomass Pretreatment and Fractionation

Disclaimer: Detailed, optimized protocols for biomass pretreatment using [Edmim][PF6] are not widely available in peer-reviewed literature. The following protocol is an adapted, foundational method based on general principles established for other imidazolium-based ionic liquids.[10][11] Researchers should consider this a starting point for optimization.

Objective: To disrupt the lignocellulosic matrix, increasing the accessibility of cellulose for subsequent enzymatic hydrolysis, and to fractionate biomass into cellulose-rich and lignin-rich components.

Materials and Equipment

-

Biomass: Dried (e.g., 60°C overnight) and milled (e.g., 20-40 mesh) lignocellulosic material (e.g., switchgrass, corn stover, wood chips).

-

Ionic Liquid: 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate ([Edmim][PF6]), >98% purity.

-

Anti-solvent: Deionized water.

-

Washing Solvent: Ethanol or acetone.

-

Equipment:

-

Heating mantle or oil bath with magnetic stirring.

-

Three-neck round-bottom flask.

-

Condenser and nitrogen/argon inlet.

-

High-speed centrifuge with appropriate tubes.

-

Vacuum filtration system with filters (e.g., 0.45 µm).

-

Freeze-dryer or vacuum oven.

-

Experimental Workflow

Step-by-Step Protocol

-

Setup: Assemble the round-bottom flask with a condenser and magnetic stir bar in the heating mantle. Establish an inert atmosphere by purging with nitrogen or argon.

-

Causality: An inert atmosphere prevents oxidative degradation of biomass components at elevated temperatures.

-

-

Ionic Liquid Addition: Add a predetermined mass of [Edmim][PF6] to the flask (e.g., 20 g). Heat the IL to the desired reaction temperature (e.g., 120°C) with stirring.

-

Biomass Loading: Once the IL reaches the target temperature, slowly add the dried, milled biomass to achieve a specific loading (e.g., 5-10% w/w).

-

Causality: A 5-10% loading is a common starting point. Higher loadings dramatically increase viscosity, hindering effective mixing and heat transfer.[4]

-

-

Dissolution/Pretreatment: Maintain the temperature and stirring for a set duration (e.g., 2-6 hours). The mixture should become a dark, viscous slurry.

-

Regeneration of Cellulose: After the reaction time, cool the mixture to approximately 60-70°C. Slowly add deionized water (the anti-solvent) with vigorous stirring. A typical ratio is 1:1 or 2:1 (water:IL volume). A solid, cellulose-rich material will precipitate.

-

Causality: Water is a strong anti-solvent for cellulose in ILs. It forms strong hydrogen bonds with the IL ions, disrupting the IL-cellulose interaction and causing the cellulose to regenerate and precipitate.[12]

-

-

Separation: Separate the precipitated solid from the liquid fraction (containing IL, water, and dissolved lignin) using centrifugation followed by vacuum filtration.

-

Washing: Wash the solid pulp thoroughly and repeatedly with hot deionized water, followed by ethanol or acetone, until no residual IL is detected in the washings.

-

Causality: This step is critical . Residual [PF6]⁻ anions will inhibit downstream enzymatic processes.[8] Thorough washing ensures the removal of the IL to produce a clean cellulose substrate.

-

-

Drying: Dry the washed cellulose-rich pulp using a freeze-dryer or in a vacuum oven at a moderate temperature (e.g., 50°C). The final product is ready for characterization and subsequent hydrolysis.

Section 5: Downstream Processing: Hydrolysis and Conversion

The primary goal of pretreatment is to prepare the biomass for conversion into valuable products.

Enzymatic Hydrolysis

The pretreated, washed, and dried cellulose-rich pulp should exhibit significantly enhanced susceptibility to enzymatic hydrolysis compared to the raw biomass. The disruption of the lignin-hemicellulose sheath and the potential transformation of cellulose's crystalline structure (from Cellulose I to the more accessible Cellulose II) increases enzyme access.[13]

Protocol Outline:

-

Prepare a buffered solution (e.g., 50 mM citrate buffer, pH 4.8-5.0).

-